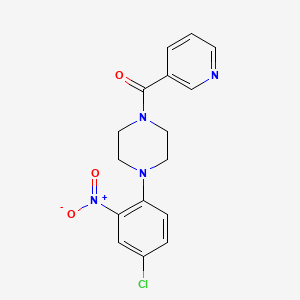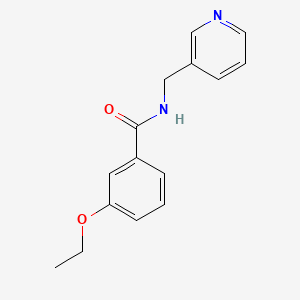![molecular formula C25H21ClN2O3 B3927933 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927933.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide
Vue d'ensemble
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide, also known as CQMA, is a compound that has been widely studied for its potential therapeutic applications in various diseases. It is a synthetic derivative of quinoline and benzamide, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide involves the inhibition of various molecular targets, including DNA topoisomerase II, tubulin, and heme detoxification enzymes. By targeting these molecules, this compound can induce cell cycle arrest, apoptosis, and inhibit the growth and proliferation of cancer cells. In addition, this compound can inhibit the formation of hemozoin, a toxic byproduct of hemoglobin degradation in Plasmodium falciparum, leading to the death of the parasite. Furthermore, this compound can reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. In addition, this compound can modulate the expression of various genes and proteins involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, this compound can inhibit the formation of hemozoin and reduce the parasitemia in Plasmodium falciparum-infected cells. Furthermore, this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide in lab experiments is its broad range of therapeutic applications, including cancer, malaria, and neurodegenerative disorders. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound is its potential toxicity, which can limit its clinical use. In addition, the optimal dosage and administration route of this compound for different diseases have not been fully established.
Orientations Futures
There are several future directions for the research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide. One of the areas of interest is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Moreover, the identification of new molecular targets of this compound can provide insights into its mechanism of action and potential therapeutic applications. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of this compound can help to optimize its dosage and administration route for different diseases. Finally, the evaluation of the safety and efficacy of this compound in clinical trials can pave the way for its use as a therapeutic agent in humans.
Applications De Recherche Scientifique
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and neurodegenerative disorders. Its ability to inhibit the growth of cancer cells and induce apoptosis has been demonstrated in several studies. In addition, this compound has been shown to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-15-5-7-16(8-6-15)22(28-25(30)17-9-11-18(31-2)12-10-17)20-14-21(26)19-4-3-13-27-23(19)24(20)29/h3-14,22,29H,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNHEVMSYQJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3927851.png)


![4-fluoro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927885.png)
![5-{2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-3-isobutyl-5-methyldihydro-2(3H)-furanone](/img/structure/B3927892.png)
![3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3927895.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3927900.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3927906.png)
![2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3927916.png)
![2-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927925.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)
